REACTION_CXSMILES
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[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9](OS(C(F)(F)F)(=O)=O)[CH:10]=2)[O:5][C:4](=[O:20])[CH:3]=1.C(OCC)(=O)C.[CH3:27][N:28](C=O)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:27]#[N:28])[CH:10]=2)[O:5][C:4](=[O:20])[CH:3]=1 |^1:35,37,56,75|
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Name
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Trifluoro-methanesulfonic acid 4-methyl-2-oxo-2H-chromen-6-yl ester
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Quantity
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10.38 mg
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Type
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reactant
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Smiles
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CC1=CC(OC2=CC=C(C=C12)OS(=O)(=O)C(F)(F)F)=O
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Name
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Zn (CN)2
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Quantity
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4.7 g
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
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200 mL
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Type
|
reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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3.8 g
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Type
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catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
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|
Quantity
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800 mL
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Type
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reactant
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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150 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was then cooled to room temperature
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Type
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ADDITION
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Details
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The reaction mixture was then poured into a separation funnel
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Type
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WASH
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Details
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washed with water (2×400 ml) and brine (2×600 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The product was purified on silica gel
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Type
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WASH
|
Details
|
eluted with 30-80% ethyl acetate in hexanes
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Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
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CC1=CC(OC2=CC=C(C=C12)C#N)=O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |